molecular formula C21H23N3OS B1676094 Flt-3 Inhibitor III CAS No. 852045-46-6

Flt-3 Inhibitor III

Número de catálogo B1676094
Número CAS: 852045-46-6
Peso molecular: 365.5 g/mol
Clave InChI: FNZTULJDGIXMJJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Flt-3 Inhibitor III, also known under CAS 852045-46-6, is a small molecule/inhibitor that controls the biological activity of Flt-3 . It is primarily used for Phosphorylation & Dephosphorylation applications .


Chemical Reactions Analysis

Gilteritinib, a FLT3 inhibitor, is primarily metabolized via cytochrome P450 (CYP) 3A4 . The coadministration of gilteritinib with itraconazole (a strong P-glycoprotein inhibitor and CYP3A4 inhibitor) or rifampicin (a strong P-glycoprotein inducer and CYP3A inducer) significantly affected the gilteritinib pharmacokinetic profile .


Physical And Chemical Properties Analysis

Flt-3 Inhibitor III is a solid substance with a molecular weight of 365.49 . It is off-white in color and has a solubility of 10 mg/mL in DMSO . It is recommended to be stored at -20°C .

Aplicaciones Científicas De Investigación

Acute Myeloid Leukemia (AML) Treatment

Flt-3 Inhibitor III is primarily used in the treatment of acute myeloid leukemia (AML) , which is characterized by mutations in the Fms-like tyrosine kinase 3 (FLT3) gene. These mutations are one of the most common genetic alterations in AML, found in approximately one-third of newly diagnosed patients. The inhibitor is used to target aberrant FLT3 receptor signaling, which has significant implications for the biology and clinical management of AML .

Combination Therapy

Studies have explored the use of Flt-3 Inhibitor III in combination with chemotherapy for treating patients with FLT3-ITD relapsed/refractory (R/R) AML. The combination aims to enhance treatment efficacy compared to monotherapy .

Phosphorylation & Dephosphorylation Applications

Flt-3 Inhibitor III controls the biological activity of Flt-3 through its role in phosphorylation and dephosphorylation processes . This small molecule/inhibitor is used for research applications that study these fundamental cellular processes .

Maintenance Therapy

FLT3 inhibitors, including Flt-3 Inhibitor III, have been incorporated into maintenance therapy settings for AML. This involves using the inhibitor post-treatment to prevent relapse and maintain remission .

High-Risk Myelodysplastic Syndrome (HR-MDS)

Flt-3 Inhibitor III has also been studied for its efficacy in treating high-risk myelodysplastic syndrome (HR-MDS) , a group of disorders caused by poorly formed or dysfunctional blood cells .

Non-Specific Inhibition and Extrahematological Toxicity

The non-specific nature of Flt-3 Inhibitor III means it can also suppress other receptors like VEGFR, PDGFRA, PDGFRB, AXL, EGFR, and KIT. While this broad activity can be beneficial, it may also lead to extrahematological toxicity , affecting cutaneous, gastrointestinal, and cardiovascular systems .

Mecanismo De Acción

Target of Action

Flt-3 Inhibitor III primarily targets the Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase . FLT3 is commonly overexpressed or mutated in acute myeloid leukemia (AML), and its mutations are associated with poor prognosis . This receptor plays an essential role in the normal development of hematopoietic stem cells and progenitor cells .

Mode of Action

Flt-3 Inhibitor III is a potent, ATP-competitive, and highly selective Flt-3 inhibitor . It controls the biological activity of Flt-3 . Upon binding to the FLT3 ligand, FLT3 undergoes homodimerization and activation . The inhibitor interferes with this process, thereby inhibiting the activation of FLT3 and its downstream signaling pathways .

Biochemical Pathways

The activation of FLT3 leads to increased cellular signaling via multiple pathways, including RAS/MAPK, JAK/STAT, and PI3K/AKT . These signaling pathways promote cellular proliferation, inhibition of apoptosis, and inhibition of differentiation . By inhibiting FLT3, Flt-3 Inhibitor III disrupts these pathways, thereby affecting the proliferation and differentiation of cells .

Pharmacokinetics

Gilteritinib exhibits dose-proportional pharmacokinetics, with a median maximum concentration reached 2-6 hours following dosing and a mean elimination half-life of 113 hours . Elimination is primarily via feces . Gilteritinib is primarily metabolized via cytochrome P450 (CYP) 3A4 .

Result of Action

The inhibition of FLT3 by Flt-3 Inhibitor III results in the disruption of cellular proliferation and differentiation pathways . This leads to a decrease in the proliferation of cells and promotes apoptosis . These effects are particularly beneficial in the treatment of diseases like AML, where FLT3 is commonly overexpressed or mutated .

Action Environment

The efficacy of Flt-3 Inhibitor III can be influenced by various environmental factors. For instance, the presence of other signaling factors such as FL, CXCL12, and FGF2 can affect the primary resistance to FLT3 inhibitors . Furthermore, on-target mutations and off-target aberrations can lead to secondary resistance . Understanding these environmental factors is crucial for optimizing the use of FLT3 inhibitors in clinical practice .

Direcciones Futuras

The natural history of FLT3-mutated AML is changing after the approval of midostaurin for frontline therapy and gilteritinib for relapsed or refractory patients . Recently reported, positive randomized trials of the drugs gilteritinib, quizartinib, and sorafenib predict even wider use of FLT3 inhibitors going forward .

Propiedades

IUPAC Name

5-phenyl-N-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3OS/c1-2-6-17(7-3-1)20-16-22-21(26-20)23-18-8-10-19(11-9-18)25-15-14-24-12-4-5-13-24/h1-3,6-11,16H,4-5,12-15H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNZTULJDGIXMJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)NC3=NC=C(S3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Flt-3 Inhibitor III

Synthesis routes and methods

Procedure details

Me3SiBr (0.052 mL, 0.384 mmol, 1.1 equiv) and DMSO (0.027 mL, 0.384 mmol, 1.1 equiv) are added sequentially and dropwise to a cold (0° C.) solution of phenylacetaldehyde (42 mg, 0.349 mmol) in CH3CN (0.66 mL), under an argon atmosphere. The resulting mixture is stirred at 0° C. for 50 min, allowed to warm to RT and to stir for 10 min. CH3CN (0.97 mL) is added to the reaction mixture, followed by addition of [4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-thiourea (93 mg, 0.349 mmol). The reaction mixture is heated to reflux for 80 min, allowed to cool to RT and concentrated in vacuo. Purification of the crude product by silica gel (20 g) column chromatography (CH2Cl2/MeOH, 90/10) affords the title compound: ES-MS: 366.0 [M+H]+; single peak at tR=6.33 min (System 1); Rf=0.11 (CH2Cl2/MeOH, 80/20).
Quantity
0.052 mL
Type
reactant
Reaction Step One
Name
Quantity
0.027 mL
Type
reactant
Reaction Step One
Quantity
42 mg
Type
reactant
Reaction Step One
Name
Quantity
0.66 mL
Type
solvent
Reaction Step One
Quantity
93 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.97 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Flt-3 Inhibitor III
Reactant of Route 2
Reactant of Route 2
Flt-3 Inhibitor III
Reactant of Route 3
Reactant of Route 3
Flt-3 Inhibitor III
Reactant of Route 4
Reactant of Route 4
Flt-3 Inhibitor III
Reactant of Route 5
Reactant of Route 5
Flt-3 Inhibitor III
Reactant of Route 6
Reactant of Route 6
Flt-3 Inhibitor III

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.